molecular formula C12H23NO5S B065291 tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate CAS No. 161975-39-9

tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

Cat. No. B065291
M. Wt: 293.38 g/mol
InChI Key: RXNQBVRCZIYUJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate and similar compounds often involves multiple steps, including acylation, sulfonation, and substitution reactions. For example, a related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, was synthesized from piperidin-4-ylmethanol through three steps, with a total yield of 20.2% (Wang et al., 2015). These procedures are crucial for preparing key intermediates in pharmaceutical syntheses.

Molecular Structure Analysis

Molecular structure analysis of tert-butyl piperidine carboxylate derivatives often involves X-ray crystallography and spectroscopic methods, revealing detailed information about the molecular conformation and packing in the crystal structure. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was studied using X-ray crystallography, showing strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure (Didierjean et al., 2004).

Chemical Reactions and Properties

Tert-butyl piperidine carboxylates participate in various chemical reactions, including allylation and cycloaddition, due to their active functional groups. For example, the allylation of tert-butyl 4-oxopiperidine-1-carboxylate produces alkenyl-4-oxopiperidine-1-carboxylates, important synthons for piperidine derivatives (Moskalenko & Boev, 2014).

Physical Properties Analysis

The physical properties of tert-butyl piperidine carboxylates, such as solubility, melting points, and crystal structure, are critical for their application in synthesis and formulation. These properties are determined through experimental studies, providing insights into the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other compounds, define the utility of tert-butyl piperidine carboxylates in organic synthesis and drug design. Detailed studies on these properties enable chemists to develop new synthetic methodologies and optimize existing reactions for better efficiency and selectivity.

For more in-depth information and further reading on the synthesis, molecular structure, chemical reactions, and properties of tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate and related compounds, the cited references provide comprehensive insights (Crich & Smith, 2001), (Guinchard et al., 2005).

Scientific Research Applications

  • Intermediate for Vandetanib Synthesis : It serves as a key intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer. The synthesis involves acylation, sulfonation, and substitution steps (Wang, Xu, Tang, & Xu, 2015).

  • Structural Analysis and Reduction : X-ray studies have been used to understand its structure better, particularly the orientation of side chains in the piperidine ring, and how it undergoes reduction to form different derivatives (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

  • Intermediate for Crizotinib : It's used as an intermediate in synthesizing biologically active compounds such as Crizotinib, a drug used to treat certain types of lung cancer. The synthesis involves multiple steps and confirms the structure through spectral methods (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

  • Stereoselective Synthesis : It's involved in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, which are crucial for creating specific molecular structures used in drugs (Moskalenko & Boev, 2014).

  • Synthesis of Nociceptin Antagonists : It acts as an intermediate in the asymmetric synthesis of compounds useful for creating nociceptin antagonists, which have potential therapeutic applications (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).

  • Synthesis of Diverse Piperidine Derivatives : It's used for the preparation of various piperidine derivatives, acting as a synthon for creating molecules with potential pharmacological properties (Moskalenko & Boev, 2014).

  • Metabolism Study of Prostaglandin E2 Agonist : Its derivatives have been studied for their metabolic pathways in the development of a prostaglandin E2 agonist aimed at aiding bone fracture healing (Prakash, Wang, O’Connell, & Johnson, 2008).

Safety And Hazards

The compound is classified as a warning hazard under the GHS07 classification . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-7-5-10(6-8-13)9-17-19(4,15)16/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNQBVRCZIYUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377566
Record name tert-Butyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

CAS RN

161975-39-9
Record name tert-Butyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-{[(methylsulfonyl)oxy]methyl}tetrahydro-1(2H)-pyridinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Aldrich) (4.30 g, 20 mmol) and Et3N (5 mL) in THF (60 mL) at 0° C. was added MeSO2Cl (1.6 mL) dropwise with stirring. After 2.5 h EtOAc (160 mL) and water (50 mL) were added to the reaction mixture, the EtOAc layer was separated, washed with 1N HCl (30 mL), dried over MgSO4, concentrated in vacuo to obtain the product (5.8 g, 98.9%) as a low melting white solid. This material was used directly for the next step without any further purification. 1H NMR (CDCl3) δ 4.20 (m, 2H), 4.04 (d, 2H, J=6.1 Hz), 2.99 (s, 3H), 2.68 (m, 2H), 2.01-1.70 (m, 3H), 1.43 (s, 9H), 1.20 (m, 2H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
98.9%

Synthesis routes and methods II

Procedure details

Methanesulfonyl chloride (29.26 g, 19.77 mL, 255.47 mmol) is added slowly (10 min) under nitrogen atmosphere to a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (50.00 g, 232.24 mmol) and triethylamine (35.25 g, 48.56 mL, 348.36 mmol) in anhydrous dichloromethane (700 mL) at 9° C. (internal temperature). The mixture is stirred at 23° C. for 16 h. The reaction mixture is successively washed with 1 M aq hydrochloric acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed to obtain 60 g of the title compound as a white solid. MS (m/z) 316 (M+23).
Quantity
19.77 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
48.56 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Dissolved 1-Boc-4-hydroxymethyl-piperidine in anhydrous CH2Cl2 (50 ml) and TEA (4.5 ml) and cooled to 0° C. Mesyl chloride (840 μl) was added and the mixture was stirred for 15 min then at RT for 45 min. The mixture was washed with brine/1N HCl and then brine, dried over Na2SO4, concentrated in vacuo and dried under high vacuum to provide 1-Boc-4-methylsulfonyloxymethyl-piperidine as a yellow orange thick oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
840 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The title compound from Step A above (8.8 g, 40.87 mmoles) and triethylamine (8.55 mL, 61.31 mmoles) were dissolved in CH2Cl2 (100 mL) and the mixture was stirred under nitrogen at 0° C. Methanesulfonylchloride (3.8 mL mL, 49.05 mmoles) was added and the solution was stirred at room temperature for 2 h. The solution was diluted with CH2Cl2 and washed with saturated aqueous sodium bicarbonate, water and dried (MgSO4), filtered and evaporated to dryness to give the title compound (12.8 g) FABMS (M+1)=294.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.55 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

t-butyl 4-Hydroxymethyl-1-piperidinecarboxylate (5.00 g, 23.2 mmol) was dissolved in tetrahydrofuran (75 ml). To the solution were added triethylamine (2.83 g) and methanesulfonyl chloride (3.19 g) under ice cooling, and the mixture was stirred at 0° C. for 5 hours. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate twice. The organic layer was washed with 1N-hydrochloric acid and a saturated aqueous solution of sodium hydrogencarbonate, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting solid materials were washed with hexane to give the titled compound (6.55 g, 22.3 mmol, Yield 96%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step Two
Quantity
3.19 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Gupta, M Ojha, D Yadav, S Pant… - ACS Chemical …, 2020 - ACS Publications
A series of N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives were synthesized and evaluated for anti-Alzheimer’s activity. The analogs were designed and synthesized …
Number of citations: 9 pubs.acs.org
M Antonijevic, D Charou, I Ramos, M Valcarcel… - European Journal of …, 2023 - Elsevier
Numerous studies have been published about the implication of the neurotrophin brain-derived neurotrophic factor (BDNF) and its receptor TrkB in the pathogenesis of several …
Number of citations: 2 www.sciencedirect.com
CR Wellaway, P Bamborough… - Journal of Medicinal …, 2020 - ACS Publications
The bromodomain and extraterminal domain (BET) family of epigenetic regulators comprises four proteins (BRD2, BRD3, BRD4, BRDT), each containing tandem bromodomains. To …
Number of citations: 35 pubs.acs.org
K Berg, P Hegde, V Pujari, M Brinkmann… - European Journal of …, 2023 - Elsevier
The electron transport chain (ETC) in the cell membrane consists of a series of redox complexes that transfer electrons from electron donors to acceptors and couples this electron …
Number of citations: 4 www.sciencedirect.com
L Pisani, RM Iacobazzi, M Catto, M Rullo… - European Journal of …, 2019 - Elsevier
Herein we envisaged the possibility of exploiting alkyl nitrates as precursors of alcohol-bearing dual inhibitors targeting acetylcholinesterase (AChE) and monoamine oxidase B (MAO B)…
Number of citations: 38 www.sciencedirect.com
L Pisani, R Farina, M Catto, RM Iacobazzi… - Journal of Medicinal …, 2016 - ACS Publications
Aiming at modulating two key enzymatic targets for Alzheimer’s disease (AD), ie, acetylcholinesterase (AChE) and monoamine oxidase B (MAO B), a series of multitarget ligands was …
Number of citations: 83 pubs.acs.org
AP Taylor, M Swewczyk, S Kennedy… - Journal of medicinal …, 2019 - ACS Publications
The first chemical probe to primarily occupy the co-factor binding site of a Su(var)3−9, enhancer of a zeste, trithorax (SET) domain containing protein lysine methyltransferase (PKMT) is …
Number of citations: 13 pubs.acs.org
AP Taylor, MM Szewczyk, S Kennedy, VV Trush, H Wu… - academia.edu
Selective, small molecule co-factor binding site inhibition of a Su(var)3-9, Enhancer of Zeste, Trithorax (SET) domain containin Page 1 Subscriber access provided by Nottingham Trent …
Number of citations: 0 www.academia.edu
DR Cullen, A Gallagher, CL Duncan, J Pengon… - European Journal of …, 2021 - Elsevier
Human African Trypanosomiasis (HAT) is a neglected tropical disease caused by the parasitic protozoan Trypanosoma brucei (T. b.), and affects communities in sub-Saharan Africa. …
Number of citations: 2 www.sciencedirect.com

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